N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine
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Overview
Description
“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” is a compound that belongs to the class of organic compounds known as carbazoles1. These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring1. The compound has a molecular weight of 380.922.
Synthesis Analysis
The synthesis of carbazole derivatives, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, has been a topic of interest in the scientific community34. Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers3.
Molecular Structure Analysis
The molecular structure of “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” has been confirmed by various spectral analyses25. The InChI code for this compound is 1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19 (21)20-14-17 (12-13-22 (20)25)15-24-16-18-8-4-7-11-23 (18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H2.
Chemical Reactions Analysis
Carbazole-based compounds, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability3. They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors3.
Physical And Chemical Properties Analysis
“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” is a solid compound2. It should be stored in an inert atmosphere, under -20°C2. Its purity is 98%2.Scientific Research Applications
Synthesis and Characterization
The synthesis of carbazole derivatives, including N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine, typically involves reactions of 9-ethyl-9H-carbazole with other chemical agents to create compounds with varied potential applications. For example, Asiri, Khan, and Rasul (2010) synthesized a derivative by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, confirming the structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri, Khan, & Rasul, 2010). Such synthetic methodologies provide a basis for exploring the chemical and physical properties of carbazole derivatives, contributing to the development of materials with specific desired functions.
Biological Applications
Carbazole derivatives have been explored for their biological activities, including antimicrobial and antitumor properties. Verma, Awasthi, and Jain (2022) synthesized a novel series of carbazole conjugates and characterized their structures, highlighting their potential for biological applications (Verma, Awasthi, & Jain, 2022). Similarly, Sharma, Kumar, and Pathak (2014) evaluated the antibacterial, antifungal, and anticancer activities of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, finding significant activity in some compounds (Sharma, Kumar, & Pathak, 2014).
Chemical Sensors and Material Science
Carbazole-based compounds have also been applied in the development of chemical sensors and materials science. Gao et al. (2019) designed and synthesized a Schiff-base for the selective and sensitive detection of Al3+, demonstrating its application in cell imaging (Gao et al., 2019). This highlights the versatility of carbazole derivatives in creating sensors for environmental monitoring and biomedical research.
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning"2. The hazard statements include H302, H315, H319, and H3352. Precautionary statements include P261 and P305+P351+P3382.
Future Directions
Carbazole-based compounds, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, have a wide range of applications and continue to be a topic of interest in scientific research3. Their suitability in various applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, suggests a promising future direction3.
properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3/h5-11,14,20H,4,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHWYVUJHXFKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386052 |
Source
|
Record name | STK232820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine | |
CAS RN |
418779-31-4 |
Source
|
Record name | STK232820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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